molecular formula C8H5IO B2966259 7-Iodobenzofuran CAS No. 1388049-96-4

7-Iodobenzofuran

Cat. No.: B2966259
CAS No.: 1388049-96-4
M. Wt: 244.031
InChI Key: SLCDDMFZTGMZRD-UHFFFAOYSA-N
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Description

7-Iodobenzofuran is an aromatic heterocyclic compound that consists of a benzene ring fused to a furan ring with an iodine atom attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde . This reaction results in the formation of 2-substituted 3-iodobenzofuran, which can be further manipulated to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as described above. The use of automated reactors and precise temperature control can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Iodobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form benzofuranones.

    Reduction Reactions: The iodine atom can be reduced to form benzofuran.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Various substituted benzofurans.

    Oxidation Reactions: Benzofuranones.

    Reduction Reactions: Benzofuran.

Scientific Research Applications

7-Iodobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzofuran involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some derivatives of benzofuran are known to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

  • 2-Iodobenzofuran
  • 3-Iodobenzofuran
  • 2-Iodobenzothiophene
  • 3-Iodobenzothiophene

Comparison: 7-Iodobenzofuran is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergoSimilarly, while 2-iodobenzothiophene and 3-iodobenzothiophene share some reactivity with this compound, the presence of sulfur in the thiophene ring imparts different electronic properties and reactivity .

Properties

IUPAC Name

7-iodo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDDMFZTGMZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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